molecular formula C10H14 B166113 1,2,4,5-Tetramethylbenzene CAS No. 95-93-2

1,2,4,5-Tetramethylbenzene

Cat. No.: B166113
CAS No.: 95-93-2
M. Wt: 134.22 g/mol
InChI Key: SQNZJJAZBFDUTD-UHFFFAOYSA-N
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Description

1,2,4,5-Tetramethylbenzene, also known as this compound, is an organic compound with the chemical formula C₆H₂(CH₃)₄. It is a colorless solid with a sweet odor and is classified as an alkylbenzene. This compound is one of three isomers of tetramethylbenzene, the other two being prehnitene (1,2,3,4-tetramethylbenzene) and isodurene (1,2,3,5-tetramethylbenzene). The compound is notable for its high melting point of 79.2°C, which reflects its high molecular symmetry .

Preparation Methods

1,2,4,5-Tetramethylbenzene can be synthesized through several methods:

    Methylation of Xylene: One common method involves the methylation of xylene using methyl chloride in the presence of anhydrous aluminum chloride as a catalyst.

    Methanol to Gasoline Process: In industrial settings, durene is produced as a byproduct of the methanol to gasoline (MTG) process.

    Stripping Crystallization: A newer method involves the purification of durene from a mixture of durene and isodurene using stripping crystallization.

Chemical Reactions Analysis

1,2,4,5-Tetramethylbenzene undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Production

Durene has the molecular formula C6H2(CH3)4C_6H_2(CH_3)_4 and is characterized by its high melting point of 79.2 °C. It is produced primarily through the methylation of other aromatic compounds such as pseudocumene and p-xylene. The production process often involves alkylation reactions that yield durene as a significant byproduct in the methanol-to-gasoline (MTG) process.

Applications in Polymer Chemistry

  • Curing Agents : Durene is utilized as a solvent in the low-temperature curing of liquid polybutadiene using nitrile oxides. This application enhances the material properties of polymers, making them suitable for advanced engineering applications .
  • Polymerization Processes : Research has demonstrated that durene can be polymerized in direct current discharge processes to create films with desirable dielectric properties. These films are useful in various electronic applications .

Environmental Applications

  • Degradation Studies : Studies on the degradation of this compound highlight its environmental impact when exposed to hydroxyl (OH) radicals. Understanding these degradation mechanisms is crucial for assessing air quality and developing strategies for managing aromatic hydrocarbons .
  • Microbial Degradation : Research into microbial pathways for degrading aromatic hydrocarbons, including durene, provides insights into bioremediation techniques aimed at reducing pollution from dense non-aqueous phase liquids (DNAPLs) .

Analytical Chemistry Applications

  • NMR Spectroscopy : Durene serves as a calibration standard in nuclear magnetic resonance (NMR) spectroscopy due to its hygroscopic properties. This role is vital for ensuring precision in quantitative analyses across various chemical measurements .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : The compound has been employed in untargeted metabolomics studies to identify pheromones in animal research, showcasing its applicability in complex biological analyses .

Table 1: Summary of Applications

Application AreaSpecific Use CaseReference
Polymer ChemistryLow-temperature curing of polybutadiene
Polymer ChemistryDielectric polymer films from direct current discharge
Environmental ScienceOH-initiated degradation studies
Environmental ScienceMicrobial degradation pathways
Analytical ChemistryNMR calibration standard
Analytical ChemistryGC-MS for metabolomics

Case Study: Low-Temperature Curing of Polybutadiene

In a study conducted by Li and Wang (2022), the use of durene significantly improved the curing efficiency of polybutadiene at low temperatures. This advancement is critical for developing materials that require specific performance characteristics under varying environmental conditions.

Case Study: Environmental Impact Assessment

Zhao et al. (2022) investigated the degradation kinetics of this compound when exposed to OH radicals. Their findings underscore the importance of monitoring this compound's environmental behavior to mitigate potential ecological risks.

Mechanism of Action

The mechanism of action of durene primarily involves its chemical reactivity due to the presence of four methyl groups attached to the benzene ring. These methyl groups increase the electron density on the aromatic ring, making it more reactive towards electrophilic substitution reactions. For example, in the presence of an oxidizing agent, durene can be converted to duroquinone through a series of electron transfer steps .

Comparison with Similar Compounds

1,2,4,5-Tetramethylbenzene is compared with its isomers, prehnitene and isodurene:

This compound’s high melting point and symmetrical structure make it unique among its isomers, providing distinct advantages in certain industrial applications.

Biological Activity

1,2,4,5-Tetramethylbenzene, also known as durene, is an aromatic hydrocarbon with the chemical formula C10H14. This compound has garnered attention due to its various biological activities and applications in environmental science and industrial processes. This article explores the biological activity of this compound based on recent research findings and case studies.

This compound belongs to the class of organic compounds known as benzenoids. It features a symmetrical structure with four methyl groups attached to a benzene ring. Its molecular weight is approximately 134.22 g/mol, and it exhibits a melting point of 79.2 °C .

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Toxicity and Environmental Impact : Research indicates that this compound can undergo degradation through hydroxyl radical reactions in the atmosphere. This degradation is crucial for understanding its environmental behavior and potential ecological risks .
  • Microbial Degradation : Studies have highlighted the pathways through which microbes can degrade aromatic hydrocarbons like this compound. This microbial activity is significant for bioremediation efforts aimed at reducing pollution from dense non-aqueous phase liquids (DNAPLs) in contaminated sites .
  • Potential Biomarkers in Cancer Diagnosis : Recent studies have explored the presence of volatile organic compounds (VOCs), including this compound, in breath analyses for lung cancer diagnostics. Elevated levels of certain VOCs were found in lung cancer patients compared to healthy individuals .

Environmental Behavior

A study by Zhao et al. (2022) investigated the degradation kinetics of this compound when exposed to hydroxyl radicals. The findings underscored its impact on air quality and emphasized the need for effective environmental monitoring strategies for aromatic hydrocarbons .

Microbial Pathways

Van Leeuwen et al. (2020) provided insights into microbial degradation pathways for various aromatic hydrocarbons including this compound. This research is pivotal for developing bioremediation techniques that can effectively mitigate pollution from industrial activities involving aromatic compounds .

Cancer Biomarker Studies

In a cohort study involving breath analysis of lung cancer patients conducted by Buszewski et al. (2012), it was found that specific VOCs were significantly elevated in patients compared to healthy controls. Among these VOCs was this compound. This suggests a potential role for this compound as a biomarker in cancer diagnostics .

Tables of Biological Activity Data

Study Focus Findings
Zhao et al., 2022Degradation KineticsIdentified degradation mechanisms via hydroxyl radicals impacting air quality
Van Leeuwen et al., 2020Microbial DegradationInsights into microbial pathways for degrading aromatic hydrocarbons
Buszewski et al., 2012Cancer BiomarkersElevated levels of VOCs including this compound in lung cancer patients

Q & A

Q. Basic: What are the optimal methods for synthesizing high-purity 1,2,4,5-tetramethylbenzene, and how are impurities controlled?

Methodological Answer:
this compound is typically synthesized via alkylation of trimethylbenzene or isolated from C9/C10 aromatic hydrocarbon fractions. Key steps include:

  • Distillation and Crystallization : Sequential distillation separates durene from isomers (e.g., 1,2,4-trimethylbenzene), followed by low-temperature crystallization to achieve >95% purity .
  • Catalytic Alkylation : Using acidic catalysts (e.g., zeolites) under controlled temperatures (120–180°C), methanol or methyl chloride as alkylating agents yield durene with >97% selectivity. Catalyst regeneration cycles mitigate deactivation .
  • Purity Monitoring : Gas chromatography (GC) with flame ionization detection (FID) ensures impurity profiles meet analytical standards (e.g., <2% co-eluting isomers) .

Table 1: Typical Synthesis Parameters

MethodPurity (%)Key ChallengesReference
Distillation95–97Co-elution with isomers
Catalytic Alkylation>97Catalyst deactivation
Crystallization>99Solvent retention in final product

Q. Basic: How is this compound utilized as a calibration standard in quantitative NMR spectroscopy?

Methodological Answer:
Durene serves as a primary NMR calibration standard due to its sharp singlet proton signal (δ 2.3 ppm for methyl groups) and stability. Best practices include:

  • Hygroscopicity Management : Store in desiccators to prevent water absorption, which broadens peaks and reduces accuracy. Pre-drying at 40°C under vacuum ensures reproducibility .
  • Internal vs. External Standards : Use deuterated solvents (e.g., CDCl₃) for lock signals. For quantitative ¹H NMR, integrate durene’s methyl signal against analyte peaks, ensuring a 1:1 molar ratio .
  • Validation : Cross-check with gravimetric methods to confirm <2% error in concentration calculations .

Q. Advanced: How do OH radicals degrade this compound in atmospheric conditions, and what are the implications for environmental modeling?

Methodological Answer:
OH-initiated degradation occurs via H-abstraction from methyl groups or aromatic ring addition, forming secondary organic aerosols (SOAs). Key insights:

  • Kinetic Studies : Laser-induced fluorescence (LIF) measures rate constants (e.g., kOH=1.2×1011cm3/molecule/sk_{OH} = 1.2 \times 10^{-11} \, \text{cm}^3/\text{molecule/s} at 298 K). Competing pathways are quantified using product analysis via GC-MS .
  • Environmental Impact : Degradation products (e.g., dicarbonyls) contribute to SOA formation, increasing aerosol toxicity. Models like GECKO-A integrate these kinetics to predict air quality impacts .
  • Data Contradictions : Discrepancies in reported kOHk_{OH} values (±15%) arise from varying experimental setups (e.g., pressure, humidity). Standardized protocols are recommended .

Q. Advanced: What strategies improve the low-temperature curing efficiency of liquid polybutadiene using this compound as a solvent?

Methodological Answer:
Durene enhances curing by reducing viscosity and stabilizing reactive intermediates. Methodological advances include:

  • Solvent Optimization : Blend durene (0.838 g/mL) with polar co-solvents (e.g., THF) to balance solubility and volatility. Dynamic mechanical analysis (DMA) confirms 20–30% faster curing at 50°C .
  • Nitrile Oxide Activation : Durene stabilizes nitrile oxide intermediates via π-π interactions, verified by in-situ FTIR. Catalyst screening (e.g., Fe³⁺ salts) further accelerates crosslinking .
  • Thermal Stability : Differential scanning calorimetry (DSC) monitors exothermic peaks to avoid premature gelation .

Q. Basic: What are the key physicochemical properties of this compound relevant to material science applications?

Methodological Answer:
Critical properties include:

  • Thermal Stability : Melting point (79.2°C) and boiling point (196.8°C) suit high-temperature polymer processing .
  • Solubility : Miscible with ethanol, benzene, and ethers but insoluble in water, ideal for hydrophobic polymer matrices .
  • Density and Reactivity : Low density (0.838 g/mL) facilitates lightweight composites. Methyl groups enable electrophilic substitution in functionalization reactions .

Table 2: Physicochemical Profile

PropertyValueApplication RelevanceReference
Melting Point79.2°CThermal processing windows
Boiling Point196.8°CSolvent removal in synthesis
Density (25°C)0.838 g/mLLightweight material design
Log P (Octanol-Water)3.8Environmental persistence

Q. Advanced: How can computational modeling predict the aquatic toxicity of this compound and its degradation products?

Methodological Answer:

  • QSAR Models : Quantitative structure-activity relationship (QSAR) predicts acute toxicity (e.g., LC₅₀ for fish = 4.5 mg/L) based on log P and electrophilicity indices .
  • Metabolite Profiling : Density functional theory (DFT) simulates oxidation pathways, identifying toxic intermediates (e.g., quinones) corroborated by zebrafish embryo assays .
  • Limitations : Model accuracy is challenged by variable environmental conditions (e.g., pH, salinity). Hybrid experimental-computational frameworks improve reliability .

Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to limit vapor exposure (vapor pressure = 160 mmHg at 140°C) .
  • PPE : Nitrile gloves and safety goggles prevent dermal/ocular contact. Avoid PVC gloves due to solvent incompatibility .
  • Waste Disposal : Classify as hazardous waste (OSHA 29 CFR 1910.1200). Incinerate at >1000°C with scrubbing to minimize dioxin formation .

Q. Advanced: What mechanistic insights explain the high selectivity of this compound formation in alkylation reactions?

Methodological Answer:

  • Acid Site Geometry : Zeolite catalysts (e.g., H-Y) with pore sizes ~7.4 Å favor transition states for tetramethyl over triethylbenzene, confirmed by XRD and TPD .
  • Kinetic vs. Thermodynamic Control : Higher temperatures (≥160°C) favor thermodynamically stable durene, while lower temperatures (<120°C) trap kinetic products .
  • Isotopic Labeling : ¹³C NMR tracks methyl group migration, ruling out isomerization pathways .

Properties

IUPAC Name

1,2,4,5-tetramethylbenzene
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InChI

InChI=1S/C10H14/c1-7-5-9(3)10(4)6-8(7)2/h5-6H,1-4H3
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InChI Key

SQNZJJAZBFDUTD-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1C)C)C
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Molecular Formula

C10H14
Record name 1,2,4,5-TETRAMETHYLBENZENE
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DSSTOX Substance ID

DTXSID1029124
Record name 1,2,4,5-Tetramethylbenzene
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Molecular Weight

134.22 g/mol
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Physical Description

1,2,4,5-tetramethylbenzene appears as colorless crystals with a camphor-like odor. (NTP, 1992), Colorless solid; [CAMEO]
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Boiling Point

386.2 °F at 760 mmHg (NTP, 1992)
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Flash Point

130 °F (NFPA, 2010), 74 °C
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Density

0.8875 at 68 °F (NTP, 1992) - Less dense than water; will float
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CAS No.

95-93-2
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Melting Point

174.6 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

The entire reactor system is operated at elevated pressure, 50 to 100 atmospheres, with modest pressure decreases due to pressure drop as a result of flow through the catalysts, pipes, and heat exchangers. This pressure drop is maintained at modest values to economize on the size and cost of the recycle compressor. The high pressure enhances the conversion of synthesis gas to the methanol intermediate in the first stage, has no effect in the conversion of methanol to the intermediate dimethylether. However, it is known in the art (Yurchak) that the conversion of ethanol/dimethylether to gasoline in the third stage also produces heavy gasoline, principally ≧C8 aromatics, such as tri-methyl benzenes, tetramethyl benzenes, and durene. In particular, highly undesirable tetra-methyl benzene and durene are produced which have high melting points (79° C. or greater) and limited solubility in the hydrocarbon mixture even at room temperature. Their viscometric behavior cannot be tolerated in an all-weather commercial fuel. In the present process, however, this intermediate product, containing heavy gasoline, is converted to desirable hydrocarbon products in the fourth stage by significantly reducing the trimethylbenzene and tetramethylbenzene and durene isomer groups via hydrotreating and producing desirable fuel compounds such as toluene, xylenes and C4 to C8 hydrocarbons, principally C5 to C7 hydrocarbons. This conversion is obtained by the proper choice of catalyst, space velocity and temperature of the reactor. The presence of heavy gasoline in the product produced from the third reaction is undesirable because it increases the freezing temperature of the fuel which renders the fuel unusable in old weather. The fourth reactor converts the heavy gasoline to toluene, xylenes, and/or C4 to C8 hydrocarbons, which lowers the freezing point of the fuel product. Preferably, the fuel product coming out of the fourth reactor has a freezing point of less than about −5° C., preferably about −15 to about −20° C., while the product coming out of the third reactor has a freezing point of about 30-50° C.
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tetramethyl benzenes
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Retrosynthesis Analysis

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